molecular formula C16H23FN2O3S B5806286 N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

カタログ番号 B5806286
分子量: 342.4 g/mol
InChIキー: BSXVXGFAEAQHPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, also known as CSP-1103, is a novel compound that has attracted significant attention in the field of neuroscience. This compound is a potent and selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. The inhibition of GlyT1 by CSP-1103 leads to an increase in glycine levels in the synaptic cleft, which has been shown to have beneficial effects on various neurological disorders.

作用機序

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a key role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological disorders. Inhibition of GlyT1 by this compound leads to an increase in glycine levels in the synaptic cleft, which enhances NMDA receptor activity and promotes synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glycine levels in the synaptic cleft, enhanced NMDA receptor activity, and improved synaptic plasticity. These effects have been associated with improved cognitive function, reduced negative symptoms in schizophrenia, reduced amyloid-beta accumulation in Alzheimer's disease, and reduced pain sensitivity in neuropathic pain.

実験室実験の利点と制限

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, its ability to increase glycine levels in the synaptic cleft, and its well-characterized mechanism of action. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

将来の方向性

There are several future directions for research on N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, including the development of more potent and selective GlyT1 inhibitors, the optimization of the synthesis method to improve yield and purity, and the investigation of the compound's potential therapeutic applications in other neurological disorders. Additionally, the mechanisms underlying the beneficial effects of this compound on cognitive function, negative symptoms, amyloid-beta accumulation, and pain sensitivity should be further elucidated.

合成法

The synthesis of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, starting with the reaction of cycloheptylamine with 4-fluorobenzene sulfonyl chloride to form N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final compound.

科学的研究の応用

N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. In Alzheimer's disease, this compound has been shown to improve memory and reduce amyloid-beta accumulation in animal models. In neuropathic pain, this compound has been shown to reduce pain sensitivity and improve quality of life in patients.

特性

IUPAC Name

N-cycloheptyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-19(23(21,22)15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVXGFAEAQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。